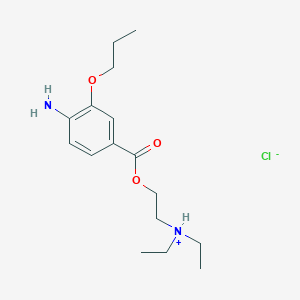

2-(diethylamino)ethyl 4-amino-3-propoxybenzoate;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La streptonigrine est un antibiotique aminoquinone antitumoral et antibactérien produit par la bactérie Streptomyces flocculus . Elle a été isolée pour la première fois en 1959 par Rao et Cullen . La streptonigrine a suscité un intérêt significatif en raison de ses puissantes propriétés antitumorales, bien que sa forte toxicité ait limité son utilisation clinique .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La synthèse totale de la streptonigrine implique la construction d'un fragment de pyridine pentasubstitué clé en utilisant la métathèse de fermeture de cycle . Deux voies de synthèse ont été développées, toutes deux reposant sur la métathèse de fermeture de cycle, mais différant par la substitution et la complexité du précurseur à la cyclisation . L'approche de deuxième génération fournit finalement la streptonigrine en 14 étapes linéaires avec un rendement global de 11% à partir de l'éthyl glyoxalate bon marché .

Méthodes de production industrielle : La production industrielle de la streptonigrine implique généralement des procédés de fermentation utilisant Streptomyces flocculus. L'antibiotique est isolé des filtrats de bouillon de la bactérie cultivée .

Analyse Des Réactions Chimiques

Types de réactions : La streptonigrine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution .

Réactifs et conditions courantes :

Substitution : La méthylation de la streptonigrine aboutit à la formation de composés non acides contenant de nouveaux groupes O-méthyle.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent des intermédiaires semiquinone ou hydroquinone et divers dérivés méthylés .

4. Applications de la recherche scientifique

La streptonigrine a un large éventail d'applications en recherche scientifique :

Médecine : Malgré sa forte toxicité, la streptonigrine a été étudiée pour ses propriétés antitumorales et son utilisation potentielle en chimiothérapie.

5. Mécanisme d'action

La streptonigrine exerce ses effets en se liant de manière irréversible à l'ADN en présence de certains cations métalliques . Elle est ensuite activée via une réductase à un ou deux électrons avec NAD(P)H comme cofacteur, formant un intermédiaire semiquinone ou hydroquinone . Cette activation conduit à la rupture des brins d'ADN, à l'inhibition de la synthèse de l'ADN et à l'induction de l'apoptose par des mécanismes impliquant le facteur nucléaire kappa B (NF-κB) .

Applications De Recherche Scientifique

Streptonigrin has a wide range of scientific research applications:

Mécanisme D'action

Streptonigrin exerts its effects by binding irreversibly to DNA in the presence of certain metal cations . It is then activated via a one- or two-electron reductase with NAD(P)H as a cofactor, forming a semiquinone or hydroquinone intermediate . This activation leads to DNA strand breakage, inhibition of DNA synthesis, and induction of apoptosis through mechanisms involving nuclear factor kappa B (NF-κB) .

Comparaison Avec Des Composés Similaires

La streptonigrine est unique en raison de ses puissantes propriétés antitumorales et antibactériennes, ainsi que de sa forte toxicité . Des composés similaires comprennent :

Mitomycine C : Un autre antibiotique à activité antitumorale qui contient un cycle aminoquinone avec un système hétérocyclique.

Lavendamycine : Un composé structurellement apparenté qui partage des voies biosynthétiques similaires.

Bruneomycine : Un antibiotique isolé de Actinomyces albus var.

L'unicité de la streptonigrine réside dans son activité anticancéreuse à large spectre et sa capacité à promouvoir la formation d'hétérochromatine à faibles concentrations .

Propriétés

Numéro CAS |

100311-12-4 |

|---|---|

Formule moléculaire |

C16H27ClN2O3 |

Poids moléculaire |

330.8 g/mol |

Nom IUPAC |

2-(diethylamino)ethyl 4-amino-3-propoxybenzoate;hydrochloride |

InChI |

InChI=1S/C16H26N2O3.ClH/c1-4-10-20-15-12-13(7-8-14(15)17)16(19)21-11-9-18(5-2)6-3;/h7-8,12H,4-6,9-11,17H2,1-3H3;1H |

Clé InChI |

SENDDLZRSZXUBH-UHFFFAOYSA-N |

SMILES |

CCCOC1=C(C=CC(=C1)C(=O)OCCN(CC)CC)N.Cl |

SMILES canonique |

CCCOC1=C(C=CC(=C1)C(=O)OCC[NH+](CC)CC)N.[Cl-] |

Synonymes |

4-Amino-3-propoxy-benzoic acid 2-(diethylamino)ethyl ester hydrochlori de |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.